3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide
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Description
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H15FN2O6S and its molecular weight is 382.36. The purity is usually 95%.
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Biological Activity
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and comparisons with structurally related compounds.
Chemical Structure and Properties
The compound's molecular formula is C16H15FN2O6S, with a molecular weight of approximately 382.36 g/mol. It features several functional groups: a sulfonamide linkage, a fluorophenyl group, and a methoxy-nitrophenyl moiety, which contribute to its chemical reactivity and biological activity.
Research indicates that this compound exhibits cytotoxic properties against various human cancer cell lines, including:
- Cervical carcinoma
- Colorectal carcinoma
- Ovarian carcinoma
The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It could modulate the activity of receptors that play roles in cell proliferation and survival.
Efficacy Studies
Several studies have evaluated the efficacy of this compound against different cancer cell lines. Here are some key findings:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa (Cervical) | 15 | Significant cytotoxicity observed |
HCT116 (Colorectal) | 20 | Inhibition of cell growth |
A2780 (Ovarian) | 18 | Induction of apoptosis |
These results suggest that the compound has promising potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)propanamide | Lacks nitro group | Different reactivity and activity profile |
N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide | Lacks methoxy group | Potentially lower solubility |
3-(4-fluorophenyl)sulfonyl-N-(4-nitro-2-trifluoromethylphenyl)propanamide | Contains trifluoromethyl instead of methoxy | Altered electronic properties |
The presence of both nitro and methoxy groups along with the sulfonamide linkage in the target compound enhances its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O6S/c1-25-12-4-7-14(15(10-12)19(21)22)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFUHCVIHGTTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.